molecular formula C10H10N2O3 B13501740 3-(Benzo[d]oxazol-2-ylamino)propanoic acid

3-(Benzo[d]oxazol-2-ylamino)propanoic acid

Cat. No.: B13501740
M. Wt: 206.20 g/mol
InChI Key: UMMFAOAYNBRTMO-UHFFFAOYSA-N
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Description

3-(Benzo[d]oxazol-2-ylamino)propanoic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound has garnered interest due to its potential biological and pharmacological activities, making it a subject of study in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d]oxazol-2-ylamino)propanoic acid typically involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative. One common method involves the use of 2-aminophenol and 3-bromopropanoic acid under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as methanol or ethanol, with potassium carbonate as a base to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]oxazol-2-ylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring .

Scientific Research Applications

3-(Benzo[d]oxazol-2-ylamino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzo[d]oxazol-2-ylamino)propanoic acid involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit certain enzymes and pathways critical for cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d]oxazol-2-ylamino)propanoic acid is unique due to its specific amino group substitution, which imparts distinct biological activities compared to other benzoxazole derivatives. Its potential as an antimicrobial and anticancer agent makes it a valuable compound for further research and development .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-ylamino)propanoic acid

InChI

InChI=1S/C10H10N2O3/c13-9(14)5-6-11-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,11,12)(H,13,14)

InChI Key

UMMFAOAYNBRTMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NCCC(=O)O

Origin of Product

United States

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